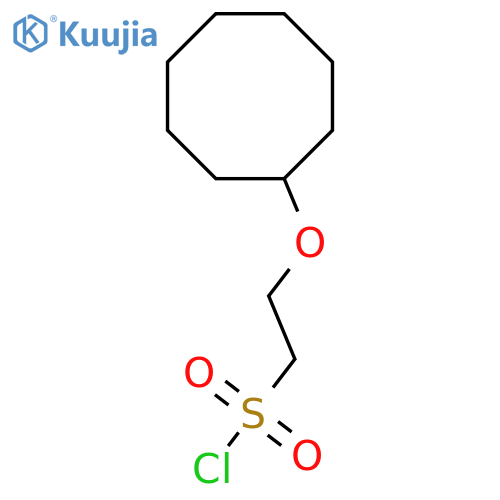Cas no 2138126-05-1 (2-(cyclooctyloxy)ethane-1-sulfonyl chloride)

2-(cyclooctyloxy)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(cyclooctyloxy)ethane-1-sulfonyl chloride
- EN300-1145191
- 2138126-05-1
-
- インチ: 1S/C10H19ClO3S/c11-15(12,13)9-8-14-10-6-4-2-1-3-5-7-10/h10H,1-9H2
- InChIKey: GVLRMOJLDQLKJO-UHFFFAOYSA-N
- ほほえんだ: ClS(CCOC1CCCCCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 254.0743433g/mol
- どういたいしつりょう: 254.0743433g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-(cyclooctyloxy)ethane-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1145191-0.25g |
2-(cyclooctyloxy)ethane-1-sulfonyl chloride |
2138126-05-1 | 95% | 0.25g |
$642.0 | 2023-10-25 | |
| Enamine | EN300-1145191-2.5g |
2-(cyclooctyloxy)ethane-1-sulfonyl chloride |
2138126-05-1 | 95% | 2.5g |
$1370.0 | 2023-10-25 | |
| Enamine | EN300-1145191-0.05g |
2-(cyclooctyloxy)ethane-1-sulfonyl chloride |
2138126-05-1 | 95% | 0.05g |
$587.0 | 2023-10-25 | |
| Enamine | EN300-1145191-5g |
2-(cyclooctyloxy)ethane-1-sulfonyl chloride |
2138126-05-1 | 95% | 5g |
$2028.0 | 2023-10-25 | |
| Enamine | EN300-1145191-10g |
2-(cyclooctyloxy)ethane-1-sulfonyl chloride |
2138126-05-1 | 95% | 10g |
$3007.0 | 2023-10-25 | |
| Enamine | EN300-1145191-1.0g |
2-(cyclooctyloxy)ethane-1-sulfonyl chloride |
2138126-05-1 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1145191-0.1g |
2-(cyclooctyloxy)ethane-1-sulfonyl chloride |
2138126-05-1 | 95% | 0.1g |
$615.0 | 2023-10-25 | |
| Enamine | EN300-1145191-1g |
2-(cyclooctyloxy)ethane-1-sulfonyl chloride |
2138126-05-1 | 95% | 1g |
$699.0 | 2023-10-25 | |
| Enamine | EN300-1145191-0.5g |
2-(cyclooctyloxy)ethane-1-sulfonyl chloride |
2138126-05-1 | 95% | 0.5g |
$671.0 | 2023-10-25 |
2-(cyclooctyloxy)ethane-1-sulfonyl chloride 関連文献
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-(cyclooctyloxy)ethane-1-sulfonyl chlorideに関する追加情報
Introduction to 2-(Cyclooctyloxy)ethane-1-Sulfonyl Chloride (CAS No. 2138126-05-1)
2-(Cyclooctyloxy)ethane-1-sulfonyl chloride (CAS No. 2138126-05-1) is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound, often referred to as cyclooctylsulfonyl chloride, belongs to the family of sulfonyl chlorides, which are widely used as intermediates in the synthesis of various functional materials. The cyclooctyloxy group attached to the sulfonyl chloride moiety imparts unique chemical and physical properties, making it a valuable compound in both academic research and industrial applications.
The structure of 2-(cyclooctyloxy)ethane-1-sulfonyl chloride consists of a cyclooctyl ring connected via an ether linkage (-O-) to a sulfonyl chloride group (-SO₂Cl). This arrangement allows for versatile reactivity, particularly in nucleophilic substitution reactions. The sulfonyl chloride functional group is highly reactive and can be converted into sulfonates, sulfonamides, or other derivatives depending on the reaction conditions. The cyclooctyl ring introduces steric bulk and rigidity, which can influence the reactivity and selectivity of the compound in various chemical transformations.
Recent studies have highlighted the potential of cyclooctylsulfonyl chloride in the synthesis of advanced materials, such as polymers and surfactants. For instance, researchers have explored its use as a building block for constructing amphiphilic molecules with tailored surface properties. These molecules find applications in drug delivery systems, where their ability to form self-assembled structures can enhance drug solubility and bioavailability.
In addition to its role in materials science, 2-(cyclooctyloxy)ethane-1-sulfonyl chloride has been investigated for its potential in catalytic processes. The compound's ability to act as a leaving group in substitution reactions makes it an attractive candidate for designing catalysts with high turnover numbers. Recent advancements in asymmetric catalysis have leveraged this property to develop enantioselective reactions, paving the way for the synthesis of chiral compounds with high optical purity.
The synthesis of cyclooctylsulfonyl chloride typically involves multi-step processes that begin with the preparation of cyclooctanol or related precursors. Advanced techniques such as phase-transfer catalysis and microwave-assisted synthesis have been employed to optimize reaction conditions, ensuring high yields and purity. These methods not only enhance the efficiency of production but also align with green chemistry principles by minimizing waste and energy consumption.
From a safety standpoint, handling sulfonyl chlorides requires careful consideration due to their reactivity with water and alcohols. Proper protective equipment and controlled environments are essential during synthesis and manipulation. Despite these precautions, the benefits of using cyclooctylsulfonyl chloride in chemical research far outweigh its challenges, making it a cornerstone in modern organic synthesis.
In conclusion, 2-(cyclooctyloxy)ethane-1-sulfonyl chloride (CAS No. 2138126-05-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative materials and processes. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
2138126-05-1 (2-(cyclooctyloxy)ethane-1-sulfonyl chloride) 関連製品
- 1269948-05-1((3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID)
- 2287342-32-7(4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole)
- 2229399-63-5(2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)
- 1798762-84-1(3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde)
- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)
- 1370731-53-5(METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE)
- 161196-87-8(2-Bromo-4-hydroxy-5-methoxybenzonitrile)
- 1696848-79-9(2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine)
- 1396632-01-1(1-(3-fluoro-4-methylphenyl)-3-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea)
- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)




